
4-(Benzyloxy)pyridin-2-amin
Übersicht
Beschreibung
4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring. The molecular formula of 4-(Benzyloxy)pyridin-2-amine is C12H12N2O, and it has a molecular weight of 200.24 g/mol. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of fused heterocycles, including imidazo-derivatives.
Biology: The compound and its derivatives are used in biomedical research, particularly in the development of new drugs.
Medicine: It is used as an intermediate in drug design and development, including the creation of Schiff bases known for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the synthesis of various chemical products and in the development of chemical sensors.
Wirkmechanismus
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammatory responses and cellular processes respectively .
Mode of Action
It’s known that the compound can participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Pharmacokinetics
Similar compounds like 3-(benzyloxy)pyridin-2-amine are predicted to have good intestinal absorption .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 4-(Benzyloxy)pyridin-2-amine has been found to interact with proteins such as p38 MAP kinase and leukotriene A4 hydrolase . These interactions are crucial in various biological processes, including protein folding, crystal structure prediction, and protein-ligand binding .
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with key cellular signaling pathways
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyridin-2-amine typically involves the oxyfunctionalization of pyridin-2-amines using whole cells of Burkholderia sp. MAK1. This method converts different pyridin-2-amines into their 5-hydroxy derivatives. Another common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of 4-(Benzyloxy)pyridin-2-amine often involves large-scale oxyfunctionalization processes using microbial cells. These methods are preferred due to their efficiency and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzyloxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Whole cells of Burkholderia sp.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.
Major Products:
Oxidation: Pyridin-N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)pyridin-2-amine can be compared with other aminopyridines and derivatives:
Similar Compounds: 2-Amino-4-(benzyloxy)pyridine, 4-(benzyloxy)-2-chloropyridine.
Uniqueness: The presence of the benzyloxy group at the 4-position of the pyridine ring distinguishes it from other aminopyridines.
Eigenschaften
IUPAC Name |
4-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCWIXBEWVPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334242 | |
| Record name | 4-(benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85333-26-2 | |
| Record name | 4-(benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

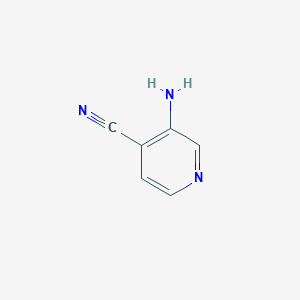


![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
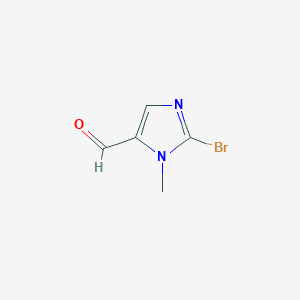

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

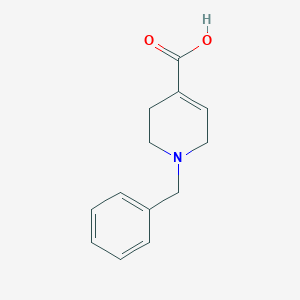
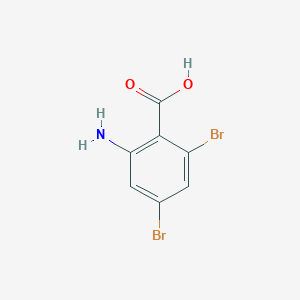
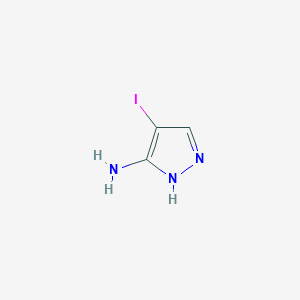

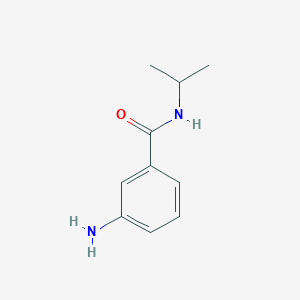
![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
